molecular formula C23H25N3O4 B2536492 2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 920157-95-5

2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No. B2536492
CAS RN: 920157-95-5
M. Wt: 407.47
InChI Key: JENVFZBZTRKTNG-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyridazinone derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Pyridazine Derivatives Synthesis

Research on similar pyridazine derivatives, such as bicyclic [b]‐heteroannulated pyridazine derivatives, highlights their potential in synthesizing geometric isomers and novel compounds. One study discusses the unexpected magnetic non-equivalence in certain isomers, hinting at complex magnetic properties of these derivatives Lange et al., 1997.

Antimicrobial Activities

The synthesis of related compounds like 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones demonstrated antimicrobial activities against Gram-positive and Gram-negative bacteria. This suggests potential antimicrobial applications for similar pyridazine derivatives Pratibha Sharma et al., 2004.

Antiproliferative Activity

A study on triazolo[4,3-b]pyridazin-6-yloxy derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides showed significant antiproliferative activity against endothelial and tumor cells. This highlights the potential of such pyridazine derivatives in cancer research M. Ilić et al., 2011.

Benzodiazepine Receptor Affinity

Research on imidazo[1,2-b]pyridazines, which have structural similarities, revealed their ability to bind to central and mitochondrial benzodiazepine receptors. This indicates potential applications in neurological research M. Schmitt et al., 1997.

Antiproliferative and Apoptotic Pathways

Novel benzamides bearing the pyrazole or indazole nucleus, structurally related to pyridazine derivatives, have shown antiproliferative activity and the ability to induce apoptotic pathways in human lung carcinoma cells. This suggests potential applications in apoptosis-related research D. Raffa et al., 2019.

Synthesis Methods

The synthesis of related compounds like (S)-BZM, a precursor of (S)-123I-IBZM, from 2,6-dimethoxybenzoic acid demonstrates the diverse synthesis methods available for pyridazine derivatives. Such methods could be applicable for synthesizing 2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide M. Bobeldijk et al., 1990.

Theoretical and Experimental Studies

Theoretical studies on compounds like 4-chloro-5-hydroxyalkylamino-6-nitropyridazinones, similar in structure, align with experimental results, suggesting the potential for computational modeling in researching pyridazine derivatives O. Éliás et al., 2001.

Pyridazine Derivative Reactions

Research on compounds like ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate and its derivatives provides insights into the complex reactions pyridazine derivatives can undergo, suggesting a wide range of chemical behaviors and applications A. Deeb et al., 1992.

Neuroleptic Activity

Studies on benzamides of N,N-disubstituted ethylenediamines, similar to pyridazine derivatives, have shown potential neuroleptic activity. This indicates possible applications in the development of new neuroleptic drugs S. Iwanami et al., 1981.

properties

IUPAC Name

2-ethoxy-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-3-28-18-11-9-17(10-12-18)20-13-14-22(26-25-20)30-16-15-24-23(27)19-7-5-6-8-21(19)29-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENVFZBZTRKTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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